CM-272

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CM-272 es un inhibidor dual de G9a y ADN metiltransferasas (DNMTs), de primera clase, potente, selectivo, competitivo con el sustrato y reversible. Ha demostrado un potencial significativo en el tratamiento de diversas neoplasias hematológicas mediante la inhibición de la proliferación celular y la promoción de la apoptosis .

Métodos De Preparación

La síntesis de CM-272 implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente.

Análisis De Reacciones Químicas

Biochemical Interaction Mechanisms

CM-272 operates via substrate-competitive inhibition, reversibly binding to the catalytic sites of G9a and DNMT1. This disrupts:

- Histone methylation : Inhibition of G9a reduces H3K9me2 levels, reactivating silenced tumor suppressor genes .

- DNA methylation : DNMT1 inhibition decreases global DNA methylation (5-methylcytosine levels), destabilizing oncogenic pathways .

Redox Activity and Reactive Oxygen Species (ROS) Modulation

While not a direct redox agent, this compound indirectly enhances ROS production by altering the tumor microenvironment (TME). Fe³⁺-mediated glutathione depletion amplifies ferroptosis and apoptosis in cancer cells .

Key Redox-Related Effects

Enzymatic Inhibition Kinetics

This compound exhibits time- and dose-dependent effects:

IC₅₀ Values in Hematological Malignancies

| Cell Line | Mutation Profile | IC₅₀ (nM) |

|---|---|---|

| OCI-AML3 | DNMT3A R882C, NPM1c | 255 |

| OCI-AML2 | DNMT3A wild-type, NPM1c | 114 |

| MOLM-13 | FLT3-ITD, MLL rearrangement | 273 |

| Kasumi-1 | KIT mutation | 469 |

Data from in vitro cytotoxicity assays

Metabolic and Proteasomal Processing

- Degradation pathways : this compound induces proteasomal degradation of DNMT1 and G9a, reducing protein levels by 70–90% within 72 hours .

- Metabolites : No characterized metabolites reported; stability studies suggest minimal hepatic CYP450 interaction .

Comparative Activity Against Epigenetic Targets

| Compound | Target Specificity | Mechanism | IC₅₀ (nM) |

|---|---|---|---|

| This compound | G9a, DNMT1, DNMT3A/B | Dual substrate-competitive | 8–273 |

| Decitabine | DNMT1/3A | DNA hypomethylation | 100–500 |

| UNC0638 | G9a/GLP | H3K9me2 inhibition | 15–30 |

IC₅₀ values vary by cell type and assay conditions

Functional Consequences in Cellular Systems

- Cell cycle arrest : G₁/S phase blockade in OCI-AML3 cells at 200 nM .

- Apoptosis induction : Caspase-3 activation increases 4.2-fold post-treatment .

- Differentiation : CD11b/CD14 expression rises 3–4 fold in myeloid leukemia models .

Synergistic Interactions

This compound enhances efficacy of:

Aplicaciones Científicas De Investigación

Applications in Hematological Malignancies

Recent studies have shown that CM-272 exhibits promising results in treating various hematological malignancies:

- Acute Myeloid Leukemia (AML) :

- Castration-Resistant Prostate Cancer (CRPC) :

-

Combination Therapies :

- Studies suggest that this compound can enhance the efficacy of other therapeutic agents. For instance, when combined with pro-apoptotic drugs, it has shown synergistic effects that improve overall survival rates in preclinical models . This combination approach is particularly relevant for solid tumors, where traditional therapies often fall short.

Case Study 1: Prostate Cancer

In a study assessing the effects of this compound on prostate cancer cell lines DU145 and PC3, researchers found that treatment with this compound led to a significant decrease in cell viability. Notably, the anti-tumor effects were retained even in three-dimensional spheroid cultures, indicating its potential for clinical application .

Case Study 2: Acute Myeloid Leukemia

A comprehensive analysis involving OCI-AML3 cells treated with this compound revealed a marked decrease in global DNA methylation levels and H3K9me2 levels. This treatment resulted in rapid cell cycle arrest and apoptosis without inducing DNA damage, highlighting this compound’s unique mechanism of action .

Data Tables

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Prostate Cancer | Reduced cell viability; increased apoptosis | Inhibition of G9a methyltransferase activity |

| Acute Myeloid Leukemia | Induced apoptosis; inhibited proliferation | Decreased DNMT1 and G9a protein levels |

| Solid Tumors | Enhanced sensitivity to immune checkpoint blockade | Modulation of tumor microenvironment |

Mecanismo De Acción

CM-272 ejerce sus efectos inhibiendo las actividades enzimáticas de G9a y DNMTs. G9a es una metiltransferasa de histonas que interactúa con DNMT1 para coordinar la metilación del ADN y las histonas durante la división celular. Al inhibir estas enzimas, this compound reduce los niveles de metilación del ADN y las histonas, lo que lleva a la reactivación de los genes supresores de tumores y la inhibición de la proliferación de células cancerosas. El compuesto también induce la apoptosis y promueve la muerte celular inmunogénica a través de la activación de genes estimulados por interferón .

Comparación Con Compuestos Similares

CM-272 es único en su acción inhibitoria dual tanto en G9a como en DNMTs, lo que lo convierte en un compuesto de primera clase. Compuestos similares incluyen:

UNC0638: Un inhibidor selectivo de G9a y GLP.

SGC0946: Un inhibidor selectivo de DOT1L, otra metiltransferasa de histonas.

Decitabina: Un inhibidor de DNMT utilizado en el tratamiento de síndromes mielodisplásicos y leucemia mieloide aguda.

Azacitidina: Otro inhibidor de DNMT con aplicaciones en el tratamiento de síndromes mielodisplásicos

This compound se destaca por su mecanismo de inhibición dual, que proporciona un espectro más amplio de actividad contra las modificaciones epigenéticas en comparación con otros inhibidores de un solo objetivo.

Actividad Biológica

CM-272 is a novel dual inhibitor targeting G9a (EHMT2) and DNMT1 methyltransferases, designed to reverse epigenetic alterations associated with various cancers. It has shown promising biological activity, particularly in inducing apoptosis and inhibiting cell proliferation in multiple cancer types, including hepatoblastoma and bladder cancer. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and potential therapeutic applications.

Targeting Epigenetic Modifications

This compound functions by inhibiting G9a and DNMT1, both of which play critical roles in DNA methylation and histone modification. By disrupting these processes, this compound alters gene expression profiles that are often dysregulated in cancer cells. Key findings include:

- Reduction of IGF2 Levels : Treatment with this compound significantly decreased IGF2 protein levels, leading to reduced phosphorylation of AKT at serine 473, a critical pathway for cell survival and proliferation .

- Induction of Apoptosis : this compound promotes immunogenic cell death (ICD), which enhances the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies . This mechanism is particularly relevant in the context of tumor microenvironments that are typically resistant to standard therapies.

Impact on Cancer Cell Viability

In preclinical studies using patient-derived xenograft (PDX) models, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts. The drug's efficacy was linked to its ability to downregulate pathways associated with cell survival and proliferation:

- Cell Viability Assays : Viability assays showed a significant decrease in cancer cell viability upon treatment with this compound at concentrations as low as 100 nM .

- Colony Formation and Migration : this compound treatment hindered colony formation capabilities and reduced migration potential in hepatoblastoma cells, indicating its potential to limit metastasis .

Case Studies

Several studies have highlighted the effectiveness of this compound in various cancer types:

- Hepatoblastoma : In vitro studies revealed that this compound treatment resulted in decreased proliferation rates and induced apoptosis in hepatoblastoma cells. RNA sequencing indicated downregulation of the IGF2 pathway as a primary mode of action .

- Bladder Cancer : A recent study introduced a nanoscale metal-organic framework (MIL-53) to enhance the delivery of this compound. This combination therapy not only facilitated apoptosis but also improved dendritic cell maturation, suggesting a synergistic effect when combined with immunotherapy .

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

The dual inhibition mechanism of this compound positions it as a promising candidate for combination therapies in oncology. Its ability to enhance the effects of existing treatments (e.g., cisplatin) suggests that it may be particularly useful for patients with tumors driven by IGF2 expression . Moreover, ongoing research into its application in immunotherapy highlights its potential to overcome resistance mechanisms commonly encountered in solid tumors.

Safety Profile

While preclinical studies indicate significant antitumor efficacy, attention must be paid to the side effects associated with potent inhibitors like this compound. Observations from PDX models suggest that while effective against tumors, there may be adverse effects due to its strong action on tumor cells .

Propiedades

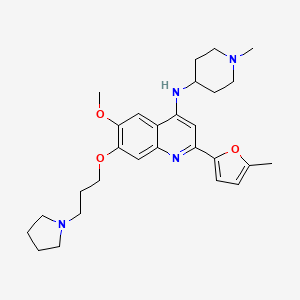

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLKZTYUYIWDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.